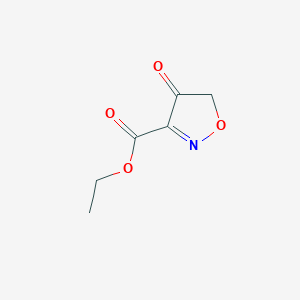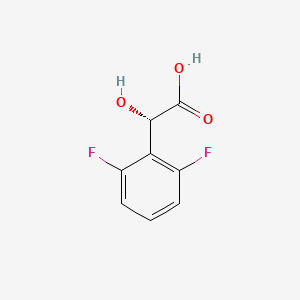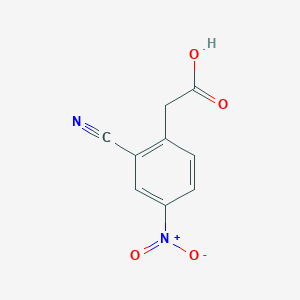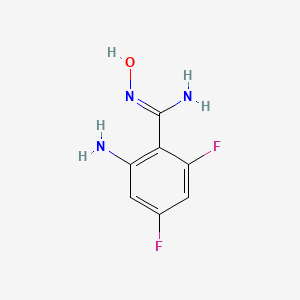![molecular formula C8H5Br2NS B12963405 2,5-Dibromo-7-methylbenzo[d]thiazole](/img/structure/B12963405.png)
2,5-Dibromo-7-methylbenzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromo-7-methylbenzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound features a benzothiazole core with bromine atoms at the 2 and 5 positions and a methyl group at the 7 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-7-methylbenzo[d]thiazole typically involves the bromination of 7-methylbenzo[d]thiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid. The reaction conditions include maintaining a temperature range of 0-25°C and stirring the mixture for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibromo-7-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in solvents such as toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include 2,5-diamino-7-methylbenzo[d]thiazole, 2,5-dithio-7-methylbenzo[d]thiazole, and 2,5-dialkoxy-7-methylbenzo[d]thiazole.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the parent compound.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Aplicaciones Científicas De Investigación
2,5-Dibromo-7-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new drugs targeting various diseases.
Industry: Used in the development of materials such as dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 2,5-Dibromo-7-methylbenzo[d]thiazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiazole ring play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dibromo-1,3-thiazole: Similar structure but lacks the benzene ring and methyl group.
2,5-Dibromo-7-chlorobenzo[d]thiazole: Similar structure with a chlorine atom instead of a methyl group.
2,5-Dibromo-7-ethoxybenzo[d]thiazole: Similar structure with an ethoxy group instead of a methyl group.
Uniqueness
2,5-Dibromo-7-methylbenzo[d]thiazole is unique due to the presence of both bromine atoms and a methyl group on the benzothiazole core. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Propiedades
Fórmula molecular |
C8H5Br2NS |
|---|---|
Peso molecular |
307.01 g/mol |
Nombre IUPAC |
2,5-dibromo-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C8H5Br2NS/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3H,1H3 |
Clave InChI |
FXMJSWUMIFVXET-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1SC(=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)





![3-Azabicyclo[3.2.1]octane-8-ethanol, 3-(phenylmethyl)-](/img/structure/B12963349.png)

![3-Chloro-4-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12963355.png)

![tert-Butyl 6-(3-ethoxy-3-oxopropanoyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12963372.png)
![2-Aminomethyl-1,7-dioxa-10-aza-spiro[4.6]undecane-10-carboxylic acid tert-butyl ester](/img/structure/B12963380.png)


